molecular formula C11H11ClF3NO2 B1422948 2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide CAS No. 1306604-49-8

2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide

Cat. No. B1422948
M. Wt: 281.66 g/mol
InChI Key: QLZKQLKMOXKABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide” is a chemical compound. However, it seems to be less commonly studied or used compared to similar compounds12. It’s important to note that the information available is limited and may not cover all aspects of this compound.



Chemical Reactions Analysis

The chemical reactions involving “2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide” are not explicitly mentioned in the sources retrieved. However, similar compounds are known to participate in various chemical reactions31.


Scientific Research Applications

Radiosynthesis and Herbicide Safeners

  • Radiosynthesis of Chloroacetanilide Herbicides : A study described the radiosynthesis of a chloroacetanilide herbicide, acetochlor, which is chemically similar to 2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide. The synthesis aimed at high specific activity for studies on metabolism and mode of action, highlighting the scientific interest in understanding the behavior and impact of such compounds at the molecular level (Latli & Casida, 1995).

Comparative Metabolism Studies

  • Metabolism in Human and Rat Liver Microsomes : Research has been conducted to compare the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes. This study provides insights into the metabolic pathways and potential toxicological implications of chloroacetamide herbicides, contributing to the understanding of their safety and environmental impact (Coleman et al., 2000).

Anticancer Drug Synthesis and Analysis

  • Anticancer Drug Development : A synthesized compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been studied for its anticancer activity. Such research underscores the potential therapeutic applications of acetamide derivatives in medical science, particularly in designing drugs targeting specific receptors involved in cancer progression (Sharma et al., 2018).

Herbicide Activity and Soil Interaction

  • Herbicide Efficiency and Soil Interaction : Studies on acetochlor and similar compounds have explored their effectiveness as herbicides and their interaction with soil components. Research in this area aims to optimize agricultural practices while minimizing environmental harm (Banks & Robinson, 1986).

Molecular Structure and Docking Studies

  • Molecular Structure Investigations : The structural analysis of acetamide derivatives, such as the study of silylated derivatives of N-(2-hydroxyphenyl)acetamide, contributes to the understanding of their chemical properties and potential applications in various scientific fields (Nikonov et al., 2016).

Safety And Hazards

The safety and hazards associated with “2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide” are not explicitly mentioned in the sources retrieved. However, similar compounds are known to have various safety and hazard profiles154.


Future Directions

The future directions for the study and use of “2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide” are not explicitly mentioned in the sources retrieved. However, similar compounds are known to have various applications in fields such as agriculture and medicine15.


Please note that this analysis is based on the limited information available from the sources retrieved and may not fully cover all aspects of “2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide”. Further research and analysis would be needed for a more comprehensive understanding of this compound.


properties

IUPAC Name

2-chloro-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO2/c1-7(16-10(17)6-12)8-2-4-9(5-3-8)18-11(13,14)15/h2-5,7H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZKQLKMOXKABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.